(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-26-16-11-13(12-17(27-2)19(16)28-3)9-10-18(25)22-15-8-6-5-7-14(15)20-23-24-21(29-20)30-4/h5-12H,1-4H3,(H,22,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXPRNSRWJQQT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C21H21N3O5S
- Molecular Weight : 427.5 g/mol
- CAS Number : 890594-77-1
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes such as the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer cell proliferation and survival .
- Cell Cycle Regulation : By inhibiting EGFR, the compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Oxadiazole derivatives have demonstrated antibacterial and antifungal properties, potentially through the disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Mechanistic Insights : The compound's ability to inhibit EGFR leads to reduced phosphorylation of downstream signaling molecules involved in cell survival pathways .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .
- Fungal Activity : Similar activities have been observed against fungal pathogens, indicating broad-spectrum antimicrobial potential .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Showed inhibition of EGFR phosphorylation in lung cancer cells leading to reduced cell viability. |
| Study 3 | Reported antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Comparison with Similar Compounds
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
Key Features :
- Oxadiazole core : Substituted with 3,4,5-trimethoxyphenyl at position 3.
- Linkage : Sulfanyl acetamide instead of enamide.
- Substituents : Varied N-phenyl groups.
Comparison with Target Compound :
- The methylsulfanyl group on the oxadiazole (vs.
5-(4-Nitrophenyl)-1,3,4-Oxadiazole-2-yl-2”-Sulphanyl Acetamides
Key Features :
- Oxadiazole core : Substituted with 4-nitrophenyl at position 4.
- Linkage : Sulfanyl acetamide.
Comparison with Target Compound :
- The nitro group (electron-withdrawing) versus trimethoxyphenyl (electron-donating) in the target compound may lead to divergent biological activities. Nitro groups often enhance reactivity but may increase toxicity .
Compounds with Trimethoxyphenyl and Enamide/Enone Motifs
(E)-1-(4-Hydroxyphenyl)-3-(Substituted-Phenyl)prop-2-en-1-ones
Key Features :
- Core: Prop-2-en-1-one (enone) with 4-hydroxyphenyl and substituted phenyl groups.
- Substituents : Varied methoxy, halogen, or trifluoromethyl groups.
Comparison with Target Compound :
(2E)-N-Methoxy-N-methyl-3-(3,4,5-Trimethoxyphenyl)prop-2-enamide
Key Features :
- Core : Prop-2-enamide with N-methoxy-N-methyl and trimethoxyphenyl groups.
Relevance :
- The trimethoxyphenyl-enamide scaffold is shared with the target compound, but the absence of the oxadiazole-phenyl moiety may limit its target specificity .
Triazole and Tetrafluoro-Substituted Derivatives
(E)-3-Allylsulfanyl-N-(4-Methoxybenzylidene)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Key Features :
- Core : 1,2,4-Triazole substituted with allylsulfanyl and trimethoxyphenyl groups.
Comparison with Target Compound :
(E)-N-(5-(2,3,4,5-Tetrafluoro-6-Substitutedphenyl)-1,3,4-Oxadiazol-2-yl)substituted Imines
Key Features :
- Oxadiazole core : Substituted with tetrafluoro and aryl groups.
Comparison with Target Compound :
- Fluorine substituents increase electronegativity and metabolic stability but may reduce solubility compared to the trimethoxyphenyl group .
Comparative Data Table
Q & A
Q. Critical conditions :
- Temperature control : Overheating during cyclization degrades the oxadiazole ring .
- Stoichiometry : Excess methylsulfanyl chloride (>1.2 eq) ensures complete substitution but requires careful quenching .
- Catalyst integrity : Fresh Pd catalysts and degassed solvents maintain reaction efficiency .
Basic: Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assigns protons and carbons in the enamide, oxadiazole, and trimethoxyphenyl groups (e.g., δ 7.24 ppm for aromatic protons, δ 166.57 ppm for carbonyl) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–O at ~1150 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M−H]⁻ at m/z 620.10 for related oxadiazoles) .
Advanced: How can X-ray crystallography using SHELX refine the compound’s structural details?
- Data collection : High-resolution diffraction data (≤1.0 Å) ensures accurate electron density mapping .
- SHELXL refinement : Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., O–H···N interactions in the oxadiazole ring) .
- Validation : R-factors (<5%) and residual density maps confirm structural integrity .
Advanced: What computational strategies predict biological targets and binding modes?
- Molecular docking (AutoDock/Vina) : Predicts binding to kinases (e.g., EGFR) via the trimethoxyphenyl group’s π-π stacking in hydrophobic pockets .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å for stable binding) .
- Pharmacophore modeling : Identifies critical substituents (e.g., methylsulfanyl enhances hydrophobic interactions) .
Basic: What in vitro assays evaluate the compound’s anticancer potential?
- MTT assay : Tests cytotoxicity (IC₅₀) against cancer cell lines (e.g., leukemia HL-60, IC₅₀ = 2.5 µM ).
- Apoptosis analysis : Flow cytometry with Annexin V/PI staining detects early/late apoptosis .
- Cell cycle arrest : PI staining and Western blotting for cyclin-dependent kinases (e.g., CDK4/6) .
Advanced: How can researchers resolve discrepancies in reported bioactivities?
- Standardized protocols : Uniform cell passage numbers, serum conditions, and incubation times .
- SAR studies : Compare analogs (e.g., methylsulfanyl vs. sulfonyl groups) to isolate activity drivers .
- P-glycoprotein inhibition : Co-treatment with verapamil to assess efflux pump effects (e.g., IC₅₀ reduction from 10 µM to 3 µM in resistant lines) .
Basic: What are the compound’s stability profiles under varying pH and temperature?
- pH stability : HPLC analysis shows degradation <5% at pH 2–7 (24 hrs), but hydrolyzes at pH >10 due to oxadiazole ring cleavage .
- Thermal stability : TGA reveals decomposition onset at 220°C, suitable for room-temperature storage .
Advanced: How does the methylsulfanyl group influence pharmacokinetics?
- Lipophilicity (logP) : Methylsulfanyl increases logP by 0.5 units compared to sulfonyl analogs, enhancing membrane permeability .
- Metabolic stability : Microsomal assays show t½ >60 mins, with sulfoxide formation as the primary metabolite .
Basic: What purification methods ensure high compound purity?
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves ≥95% purity .
- Recrystallization : Ethanol/water (1:1) yields single crystals for structural studies .
Advanced: Can this compound act as a P-glycoprotein (P-gp) modulator?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
